D-Heptamannuronic acid
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Overview
Description
D-Heptamannuronic acid: is an alginate oligomer produced by marine brown algae and certain Gram-negative bacteria. This compound is a polysaccharide composed of seven mannuronic acid units.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Heptamannuronic acid can be synthesized through the enzymatic degradation of alginate, a polysaccharide found in the cell walls of brown algae. The process involves the use of alginate lyase enzymes, which cleave the alginate polymer into smaller oligomers, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of alginate from brown algae, followed by enzymatic treatment to produce the desired oligomers. The process includes:
Extraction: Alginate is extracted from brown algae using alkaline solutions.
Purification: The extracted alginate is purified to remove impurities.
Enzymatic Treatment: Alginate lyase enzymes are used to degrade the purified alginate into oligomers, including this compound.
Separation and Purification: The resulting oligomers are separated and purified using techniques such as chromatography
Chemical Reactions Analysis
Types of Reactions: D-Heptamannuronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the mannuronic acid units can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
Scientific Research Applications
D-Heptamannuronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of alginate oligomers.
Biology: Investigated for its role in the structural integrity of bacterial biofilms and its interaction with other biomolecules.
Medicine: Explored for its potential therapeutic effects in the treatment of pain and vascular dementia.
Industry: Utilized in the development of biocompatible materials and drug delivery systems.
Mechanism of Action
D-Heptamannuronic acid exerts its effects through various molecular targets and pathways:
Interaction with Receptors: It interacts with specific receptors on cell surfaces, modulating cellular responses.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing pain and inflammation.
Cytokine Production: It induces the production of cytokines, which play a role in immune responses and inflammation.
Comparison with Similar Compounds
D-Heptamannuronic acid is unique among alginate oligomers due to its specific structure and properties. Similar compounds include:
- D-Tetramannuronic acid
- D-Pentamannuronic acid
- D-Hexamannuronic acid
- D-Octamannuronic acid
- D-Nonamannuronic acid
Properties
Molecular Formula |
C42H58O43 |
---|---|
Molecular Weight |
1250.9 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,36+,37+,38+,39+,40+,41+,42+/m0/s1 |
InChI Key |
GXPCMELWUBXVLD-JFCDRGONSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
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